molecular formula C10H13IN2O B14843371 4-Cyclopropoxy-2-iodo-N,N-dimethylpyridin-3-amine

4-Cyclopropoxy-2-iodo-N,N-dimethylpyridin-3-amine

Cat. No.: B14843371
M. Wt: 304.13 g/mol
InChI Key: LLBUDUZPCDOXBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropoxy-2-iodo-N,N-dimethylpyridin-3-amine is a chemical compound with the molecular formula C10H13IN2O and a molecular weight of 304.126 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a dimethylamino group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-2-iodo-N,N-dimethylpyridin-3-amine typically involves the iodination of a pyridine derivative followed by the introduction of the cyclopropoxy and dimethylamino groups. One common method involves the halogenation of pyridine at the 2-position using iodine, followed by the substitution of the halogen with a cyclopropoxy group. The dimethylamino group is then introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The compound is then purified using techniques such as recrystallization, chromatography, and distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-2-iodo-N,N-dimethylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

4-Cyclopropoxy-2-iodo-N,N-dimethylpyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-iodo-N,N-dimethylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the iodine atom and the cyclopropoxy group can influence the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the cyclopropoxy group, iodine atom, and dimethylamino group on the pyridine ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C10H13IN2O

Molecular Weight

304.13 g/mol

IUPAC Name

4-cyclopropyloxy-2-iodo-N,N-dimethylpyridin-3-amine

InChI

InChI=1S/C10H13IN2O/c1-13(2)9-8(14-7-3-4-7)5-6-12-10(9)11/h5-7H,3-4H2,1-2H3

InChI Key

LLBUDUZPCDOXBP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CN=C1I)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.